molecular formula C16H17BrN4O2 B11001577 5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

Cat. No.: B11001577
M. Wt: 377.24 g/mol
InChI Key: FKAYQNDNICKYOQ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a triazolopyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide typically involves multiple steps:

  • Formation of the Triazolopyridine Moiety: : The triazolopyridine ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the triazolopyridine core in good-to-excellent yields .

  • Bromination of Furan Ring: : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at the desired position on the furan ring.

  • Coupling Reaction: : The brominated furan ring is then coupled with the triazolopyridine moiety through a nucleophilic substitution reaction. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

  • Formation of Carboxamide Group: : The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction can lead to the formation of oxidized derivatives with potential biological activities.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield reduced derivatives with different chemical properties.

  • Substitution: : The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides. This substitution reaction can be facilitated by using a base and a suitable solvent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Oxidized derivatives with potential biological activities

    Reduction: Reduced derivatives with different chemical properties

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its anticancer, antimicrobial, and anti-inflammatory properties .

  • Materials Science: : The compound can be used in the development of advanced materials with specific electronic and optical properties. Its heterocyclic structure can contribute to the design of novel materials for various applications.

  • Biological Research: : The compound can be used as a tool to study various biological processes and pathways. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

  • Industrial Applications: : The compound can be used in the synthesis of other complex molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide is unique due to its specific combination of a brominated furan ring and a triazolopyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H17BrN4O2

Molecular Weight

377.24 g/mol

IUPAC Name

5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN4O2/c1-10(2)9-11(18-16(22)12-6-7-13(17)23-12)15-20-19-14-5-3-4-8-21(14)15/h3-8,10-11H,9H2,1-2H3,(H,18,22)

InChI Key

FKAYQNDNICKYOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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